molecular formula C11H13N5O B11270814 N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B11270814
M. Wt: 231.25 g/mol
InChI Key: DLICUCYMRYLOSK-UHFFFAOYSA-N
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Description

N-[3-(1H-Tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound featuring a tetrazole ring substituted at the 3-position of a phenyl group, which is further linked to a butanamide moiety. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties, often serving as a replacement for carboxylic acids in drug design to enhance metabolic stability and bioavailability . These derivatives exhibit significant biological activities, including inhibition of xanthine oxidase (relevant for gout treatment) and antiproliferative effects in cancer cells via modulation of cytoskeletal proteins (e.g., F-actin, paxillin) and signaling pathways (Akt-mTOR) .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C11H13N5O/c1-2-4-11(17)13-9-5-3-6-10(7-9)16-8-12-14-15-16/h3,5-8H,2,4H2,1H3,(H,13,17)

InChI Key

DLICUCYMRYLOSK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent addition of the butanamide moiety. One common method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another approach uses primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often employ eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium azide, and various oxidizing and reducing agents . Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

The following analysis compares N-[3-(1H-tetrazol-1-yl)phenyl]butanamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogs with Tetrazole/Triazole Moieties
Compound Name Key Structural Features Biological Activity/Application Synthesis Method Reference ID
This compound Tetrazole ring, phenyl, butanamide Potential xanthine oxidase inhibition (inferred) Likely via amide coupling or click chemistry
N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide Tetrazole, isonicotinamide Xanthine oxidase inhibitor (IC₅₀ = 0.8 µM) Condensation of tetrazole-phenylamine with isonicotinoyl chloride
1H-1,2,3-Triazol-1-yl-N-phenylacetamide derivatives Triazole, acetamide Antimicrobial, anticancer (docking studies) Click chemistry (CuAAC reaction)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyrazole, pyridazine Crystallographically characterized Nucleophilic substitution

Key Observations :

  • Tetrazole vs. Triazole : Tetrazoles exhibit higher acidity (pKa ~4.9) compared to triazoles (pKa ~10), enhancing their solubility in physiological conditions. This property makes tetrazoles superior in mimicking carboxylate groups in enzyme binding .
  • Synthetic Routes : While tetrazole derivatives often require multi-step condensation (e.g., reacting tetrazole-phenylamine with acyl chlorides) , triazole analogs are efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Biological Activity : Tetrazole-containing compounds (e.g., TPIN) demonstrate potent enzyme inhibition and apoptosis induction, whereas triazole derivatives show broader antimicrobial applications .
Amide-Based Compounds with Heterocyclic Substituents
Compound Name Heterocycle Key Substituents Notable Properties Reference ID
N-(3-Acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide Pyrazole Acetyl, trimethyl groups Enhanced lipophilicity (logP = 3.2)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy, dimethyl N,O-bidentate ligand for metal catalysis
N-Phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide Trimethylsilyl-triazole Long alkyl chain Improved thermal stability

Key Observations :

  • Heterocycle Influence : Pyrazole and triazole substituents increase steric bulk and modulate electronic properties, affecting target binding. For example, the trimethylsilyl group in triazole derivatives enhances thermal stability .
  • Amide Linker Flexibility : Butanamide chains (C4) balance flexibility and rigidity, optimizing drug-receptor interactions compared to shorter (acetamide) or longer (hexanamide) chains .
Pharmacological and Physicochemical Comparison
Property This compound N-(3-Acetylphenyl)-pyrazole-butanamide 1H-1,2,3-Triazol-1-yl-N-phenylacetamide
Molecular Weight (g/mol) ~290 (estimated) 313.39 300–350 (range)
Water Solubility (pH 7.4) Moderate (inferred from tetrazole pKa) 6.2 µg/mL Low (hydrophobic triazole)
Bioactivity Enzyme inhibition, antiproliferative Unreported Antimicrobial, anticancer
Synthetic Complexity Moderate (amide coupling) High (multi-step functionalization) Low (click chemistry)

Key Insights :

  • Solubility : Tetrazole’s acidity improves aqueous solubility compared to neutral triazoles, critical for oral bioavailability .
  • Bioactivity Specificity : Tetrazole derivatives target enzymatic pathways (e.g., xanthine oxidase), while triazole/thiazole hybrids exhibit broader but less specific activity .

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a compound that has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrazole ring, which is known for its ability to mimic carboxylic acids and participate in various biological interactions. The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O, with a molecular weight of approximately 226.27 g/mol. The presence of the butanamide backbone enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : The tetrazole moiety contributes to antibacterial and antifungal properties, making it effective against various pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is crucial in treating chronic inflammatory diseases .
  • Analgesic Properties : Its ability to modulate pain pathways suggests potential applications in pain management.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as xanthine oxidase (XO), which plays a role in uric acid production. Studies have reported IC50_{50} values indicating potent inhibition, with derivatives showing enhanced activity through structural modifications .
  • Receptor Interaction : Molecular docking studies suggest that the compound interacts with various receptors, potentially influencing signaling pathways involved in inflammation and pain response .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the tetrazole ring or the butanamide backbone can significantly alter potency and selectivity. For instance:

Modification TypeEffect on ActivityReference
Substituents on TetrazoleIncreased binding affinity to XO
Alterations in Butanamide StructureEnhanced anti-inflammatory effects
Variations in Aryl GroupsModulation of antimicrobial properties

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Xanthine Oxidase Inhibition : A study demonstrated that derivatives of this compound exhibited significantly lower IC50_{50} values compared to controls, indicating strong potential as XO inhibitors .
  • Anti-inflammatory Research : In vitro assays showed that the compound effectively reduced pro-inflammatory cytokines in macrophage models, suggesting its utility in treating conditions like rheumatoid arthritis .
  • Antimicrobial Testing : A series of tests against bacterial strains revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting further development as antimicrobial agents.

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